6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloromethyl group at the 6th position of the benzoxazole ring
Preparation Methods
The synthesis of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the chloromethylation of 2,3-dihydro-1,3-benzoxazol-2-one. One common method includes the reaction of 2,3-dihydro-1,3-benzoxazol-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at room temperature, yielding the desired chloromethylated product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form alcohols.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and resins with enhanced thermal and chemical stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with biological molecules through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways by modifying key proteins involved in these processes .
Comparison with Similar Compounds
Similar compounds to 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one include other chloromethylated benzoxazoles and benzothiazoles. Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is another chloromethylated compound with distinct pharmacological properties .
Properties
IUPAC Name |
6-(chloromethyl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPYPWWFFXQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207552-71-4 |
Source
|
Record name | 6-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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